N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 2-methyl-5-aminophenyl derivative
Substitution: Various substituted derivatives depending on the electrophile used
Hydrolysis: 2-methyl-5-nitroaniline and pyridine-3-carboxylic acid
Scientific Research Applications
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
Uniqueness
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-4-5-12(19(22)23)7-13(10)18-15(21)14(20)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBXDFXQCAKKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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